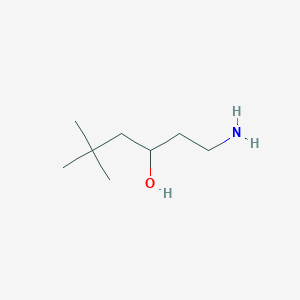

1-Amino-5,5-dimethylhexan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-5,5-dimethylhexan-3-ol is a synthetic compound known for its stimulant and thermogenic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5,5-dimethylhexan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5,5-dimethylhexan-3-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The compound is then purified through processes such as distillation or crystallization to achieve the required quality standards .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-5,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

1-Amino-5,5-dimethylhexan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.

Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is utilized in the formulation of various industrial products, including supplements and performance enhancers.

Mecanismo De Acción

The mechanism of action of 1-Amino-5,5-dimethylhexan-3-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly in the central nervous system. This modulation can lead to increased alertness and energy levels. The exact pathways and molecular targets are still under investigation, but it is known to influence adrenergic receptors and other related pathways .

Comparación Con Compuestos Similares

1-Amino-5,5-dimethylhexan-3-ol is often compared to similar compounds such as 1,3-dimethylamylamine (DMAA) due to their structural similarities and stimulant properties. this compound is considered to have a more favorable safety profile and is less likely to cause adverse effects. Other similar compounds include 2-amino-5-methylhexane and 1-amino-2,5-dimethylhexane, which share some chemical characteristics but differ in their specific applications and effects.

Actividad Biológica

1-Amino-5,5-dimethylhexan-3-ol (commonly referred to as DMHA) is an organic compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and applications based on diverse research findings.

This compound has a molecular formula of C8H17NO and is characterized by the presence of an amino group and a tertiary alcohol. The synthesis typically involves the reaction of 5,5-dimethylhexan-3-one with ammonia or another amine source in the presence of reducing agents under controlled conditions. Key parameters such as temperature and pH are crucial for achieving high purity and yield during the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and uptake of neurotransmitters in the central nervous system, particularly affecting adrenergic receptors. This modulation can lead to increased alertness, energy levels, and potentially enhanced athletic performance .

Stimulant Effects

This compound is often classified as a stimulant. Research indicates that it may enhance physical performance by increasing energy expenditure and reducing fatigue. This has made it popular in dietary supplements aimed at athletes and fitness enthusiasts .

Neuroprotective Properties

Preliminary studies suggest that DMHA may offer neuroprotective benefits. It has been observed to influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as 1,3-dimethylamylamine (DMAA). While both compounds exhibit stimulant properties, DMHA is noted for having a more favorable safety profile with fewer reported side effects .

| Compound Name | Structure | Biological Activity | Safety Profile |

|---|---|---|---|

| This compound | DMHA Structure | Stimulant, Neuroprotective | Favorable |

| 1,3-Dimethylamylamine (DMAA) | DMAA Structure | Stimulant | Moderate to Poor |

Case Studies and Research Findings

Several studies have investigated the biological effects of DMHA:

- Performance Enhancement : A study conducted on athletes indicated that supplementation with DMHA resulted in improved performance metrics during high-intensity exercise sessions .

- Cognitive Function : Research exploring the cognitive effects of DMHA suggested potential improvements in focus and mental clarity during tasks requiring sustained attention .

- Safety Assessments : Clinical evaluations have reported that DMHA does not significantly elevate heart rate or blood pressure compared to other stimulants when used at recommended dosages .

Propiedades

IUPAC Name |

1-amino-5,5-dimethylhexan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTDSFUXQXFVLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.